2(5H)-Furanone, 4-hydroxy-3,5-dimethyl- (commonly known as furaneol or sotolone) is a naturally occurring compound recognized for its significant role in flavor and aroma profiles in various food products. It is classified under the category of furanones, which are cyclic compounds characterized by a furan ring with a carbonyl group. This specific compound is notable for its sweet, caramel-like scent and is frequently identified in fruits, particularly strawberries, as well as in fermented products.
Furaneol is produced through the Maillard reaction, which occurs between sugars and amino acids during the cooking and processing of foods. It has been detected in a variety of food items, including jams, jellies, beverages, and dairy products . The compound can also be synthesized through chemical processes involving precursors like L-rhamnose and D-fructose .
Furaneol can be synthesized via several methods:
Furaneol features a furan ring with hydroxyl and methyl substituents:
The InChI key for furaneol is INAXVXBDKKUCGI-UHFFFAOYSA-N, which aids in its identification in chemical databases .
Furaneol undergoes various chemical reactions that are significant in flavor chemistry:
The mechanism by which furaneol exerts its flavor properties involves several biochemical pathways:
Relevant solubility data show that furaneol exhibits varying solubility across different solvents at temperatures ranging from 283.15 K to 313.15 K .
Furaneol has numerous applications across various fields:
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